(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione
Description
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts significant stability and interesting chemical properties to the compound, making it a subject of interest in various fields of research.
Properties
CAS No. |
19305-99-8 |
|---|---|
Molecular Formula |
C3H2N4O4 |
Synonyms |
4-Fluoro-2,6-adamantanedione |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione typically involves the fluorination of adamantane derivatives. One common method is the selective fluorination of adamantane-2,6-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure uniformity and efficiency. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione involves its interaction with specific molecular targets and pathways. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,5S,7S)-Tricyclo[3.3.0.03,7]octane-2-carboxylic acid
- Methyl [(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetoxy-13-(3-furyl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadec-7-yl]acetate
Uniqueness
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione stands out due to its fluorine substitution, which imparts unique chemical and biological properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
